3''-Hydroxycannabidiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

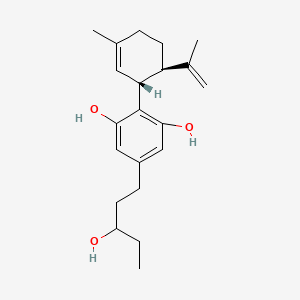

3''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the two hydrogens at position 3 of the pentyl chain has been replaced by a hydroxy group. It is a metabolite of cannabidiol by human liver microsomes. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.

Scientific Research Applications

Therapeutic Potential in Neurological Disorders

3''-Hydroxycannabidiol (3'-OH-CBD), a metabolite of Cannabidiol (CBD), shows promising therapeutic potential in various neurological disorders. For instance, CBD and its metabolites, including 3'-OH-CBD, have demonstrated neuroprotective properties in models of Parkinson’s disease, suggesting their potential in treating neurodegenerative conditions (Burgaz et al., 2021). Additionally, CBD's action on serotonin receptors, as well as its ability to modulate dopamine, norepinephrine, and serotonin synthesis and release, indicates a broader spectrum of neuromodulatory effects, which could be relevant for conditions like depression and anxiety (Yang et al., 2010).

Pharmacokinetics and Drug Monitoring

The pharmacokinetics of CBD and its metabolites, including 3'-OH-CBD, are crucial for understanding its therapeutic efficacy and safety. A validated method for quantifying CBD and its major metabolites in human plasma and serum provides insights into their bioavailability and pharmacokinetics, which is essential for therapeutic drug monitoring and optimizing clinical use (Kevin et al., 2020).

Neuroprotective and Antioxidant Effects

CBD, along with its derivatives like 3'-OH-CBD, exhibits significant antioxidant and neuroprotective effects. Studies on astrocytes and isolated cortexes have shown that CBD and its metabolites can mitigate oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases (di Giacomo et al., 2020).

Receptor Interaction and Modulation

3'-OH-CBD's interaction with various receptors, such as serotonin and cannabinoid receptors, highlights its potential for modulating receptor-mediated pathways. This interaction could underlie the therapeutic effects observed in neurological disorders and suggests a complex pharmacological profile that may be exploited for therapeutic purposes (Pertwee et al., 2002).

properties

Product Name |

3''-Hydroxycannabidiol |

|---|---|

Molecular Formula |

C₂₁H₃₀O₃ |

Molecular Weight |

330.46 |

IUPAC Name |

5-(3-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-5-16(22)8-7-15-11-19(23)21(20(24)12-15)18-10-14(4)6-9-17(18)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16?,17-,18+/m0/s1 |

SMILES |

CCC(CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.